molecular formula C10H8Cl2N2O2S2 B13566347 N-(2-amino-4-chlorophenyl)-5-chlorothiophene-2-sulfonamide

N-(2-amino-4-chlorophenyl)-5-chlorothiophene-2-sulfonamide

Cat. No.: B13566347
M. Wt: 323.2 g/mol
InChI Key: QMOVXDJOTOOROL-UHFFFAOYSA-N
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Description

N-(2-Amino-4-chlorophenyl)-5-chlorothiophene-2-sulfonamide is a synthetic compound of interest in pharmaceutical and medicinal chemistry research. It features a sulfonamide functional group bridging a chlorinated thiophene ring and a chlorinated aniline moiety, a structural motif present in various biologically active molecules . Sulfonamide-based compounds are known to exhibit a broad spectrum of pharmacological activities. Research into analogous structures has identified potent antagonists of the CCR4 chemokine receptor, a target for allergic conditions like asthma . Other structurally related sulfonamides have demonstrated significant antiviral activity, particularly against Respiratory Syncytial Virus (RSV), by suppressing viral replication and modulating the host's inflammatory response . The specific combination of the 5-chlorothiophene-2-sulfonamide group and an aromatic amine-containing phenyl ring in this compound suggests potential for similar research applications in immunology and virology. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the Safety Datasheet for proper handling and storage information.

Properties

Molecular Formula

C10H8Cl2N2O2S2

Molecular Weight

323.2 g/mol

IUPAC Name

N-(2-amino-4-chlorophenyl)-5-chlorothiophene-2-sulfonamide

InChI

InChI=1S/C10H8Cl2N2O2S2/c11-6-1-2-8(7(13)5-6)14-18(15,16)10-4-3-9(12)17-10/h1-5,14H,13H2

InChI Key

QMOVXDJOTOOROL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)N)NS(=O)(=O)C2=CC=C(S2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-amino-4-chlorophenyl)-5-chlorothiophene-2-sulfonamide typically involves the reaction of 2-amino-4-chlorophenylamine with 5-chlorothiophene-2-sulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(2-amino-4-chlorophenyl)-5-chlorothiophene-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2-amino-4-chlorophenyl)-5-chlorothiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to the disruption of essential cellular processes, ultimately resulting in the death of the target cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight Substituents/Modifications Key Properties
N-(2-amino-4-chlorophenyl)-5-chlorothiophene-2-sulfonamide (Target) C₁₀H₉Cl₂N₂O₂S₂ 348.28 2-amino-4-chlorophenyl Moderate solubility (amino group); potential bioactivity via H-bonding
N-(Benzo[d]thiazol-2-yl)-5-chlorothiophene-2-sulfonamide (CAS 620103-74-4) C₁₁H₆ClN₂O₂S₃ 330.83 Benzothiazole ring Density: 1.681 g/cm³; pKa ~6.48; aromaticity enhances receptor binding
2-({4-amino-5-[(5-chlorothiophen-2-yl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide (CAS 1021251-93-3) C₁₇H₁₅ClN₄O₄S₃ 471.0 Pyrimidine, methoxyphenyl acetamide High molecular weight; complex structure may limit membrane permeability
Cyazofamid (CAS 120116-88-3) C₁₃H₁₃ClN₄O₂S 324.79 Imidazole, p-tolyl, cyano, dimethylamino Fungicidal activity; distinct heterocyclic core
Key Observations:
  • Amino vs. Benzothiazole Groups: The target compound’s amino group contrasts with the benzothiazole in CAS 620103-74-3.
  • Complexity vs. Simplicity : Pyrimidine-containing analogs (e.g., CAS 1021251-93-3) exhibit higher molecular weights (>450 Da), which may reduce bioavailability compared to the target compound .
  • Heterocyclic Core: Cyazofamid’s imidazole sulfonamide structure highlights how core heterocycle changes (thiophene vs. imidazole) alter applications (e.g., fungicidal vs.
Reactivity Insights:
  • Sulfonyl chlorides (e.g., 5-chlorothiophene-2-sulfonyl chloride) are versatile intermediates for diverse sulfonamides, as seen in (65% yield for an amide derivative) .

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